

An In-depth Technical Guide to CAS Number 864655-27-6

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Compound of Interest

Compound Name: 2-(Methyl-piperidin-4-yl-amino)-
ethanol dihydrochloride

Cat. No.: B1532714

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Preamble: Navigating the Landscape of a Niche Chemical Entity

In the vast expanse of chemical compounds utilized in research and development, many entities exist as building blocks, intermediates, or screening compounds with limited publicly documented biological or application data. CAS Number 864655-27-6, identified as 2-(Methyl(piperidin-4-yl)amino)ethanol dihydrochloride, falls into this category. This guide serves as a comprehensive repository of the available technical information for this compound. While extensive biological data and established use-cases are not present in the public scientific literature, this document will provide a thorough analysis of its chemical properties and situate it within the broader context of piperidine-containing molecules in medicinal chemistry.

Section 1: Chemical Identity and Physicochemical Properties

The compound associated with CAS Number 864655-27-6 is the dihydrochloride salt of 2-(Methyl(piperidin-4-yl)amino)ethanol. The presence of the dihydrochloride salt form suggests it is prepared as a stable, water-soluble solid for ease of handling and formulation in research settings.

Property	Value	Source
CAS Number	864655-27-6	[1]
Chemical Name	2-(Methyl(piperidin-4-yl)amino)ethanol dihydrochloride	[1]
Molecular Formula	C ₈ H ₂₀ Cl ₂ N ₂ O	[1]
Molecular Weight	231.16 g/mol	[1]
IUPAC Name	2-[methyl(piperidin-4-yl)amino]ethanol;dihydrochloride	N/A
Synonyms	2-[methyl(4-piperidiny)amino]ethanol dihydrochloride	N/A
Appearance	Solid (presumed)	[1]
InChI Key	DGPUINMSKCVTOA-UHFFFAOYSA-N	[1]
SMILES	<chem>OCCN(C)C1CCNCC1.[H]Cl.[H]Cl</chem>	[1]

The base molecule, 2-(Methyl(piperidin-4-yl)amino)ethan-1-ol (CAS 864710-80-5), possesses the following computed properties:

Property	Value	Source
Molecular Formula	C ₈ H ₁₈ N ₂ O	[2]
Molecular Weight	158.24 g/mol	[2]
Hydrogen Bond Donors	2	[2]
Hydrogen Bond Acceptors	3	[2]
Rotatable Bonds	3	[2]
Topological Polar Surface Area	35.5 Å ²	[2]
LogP (calculated)	-0.3	[2]

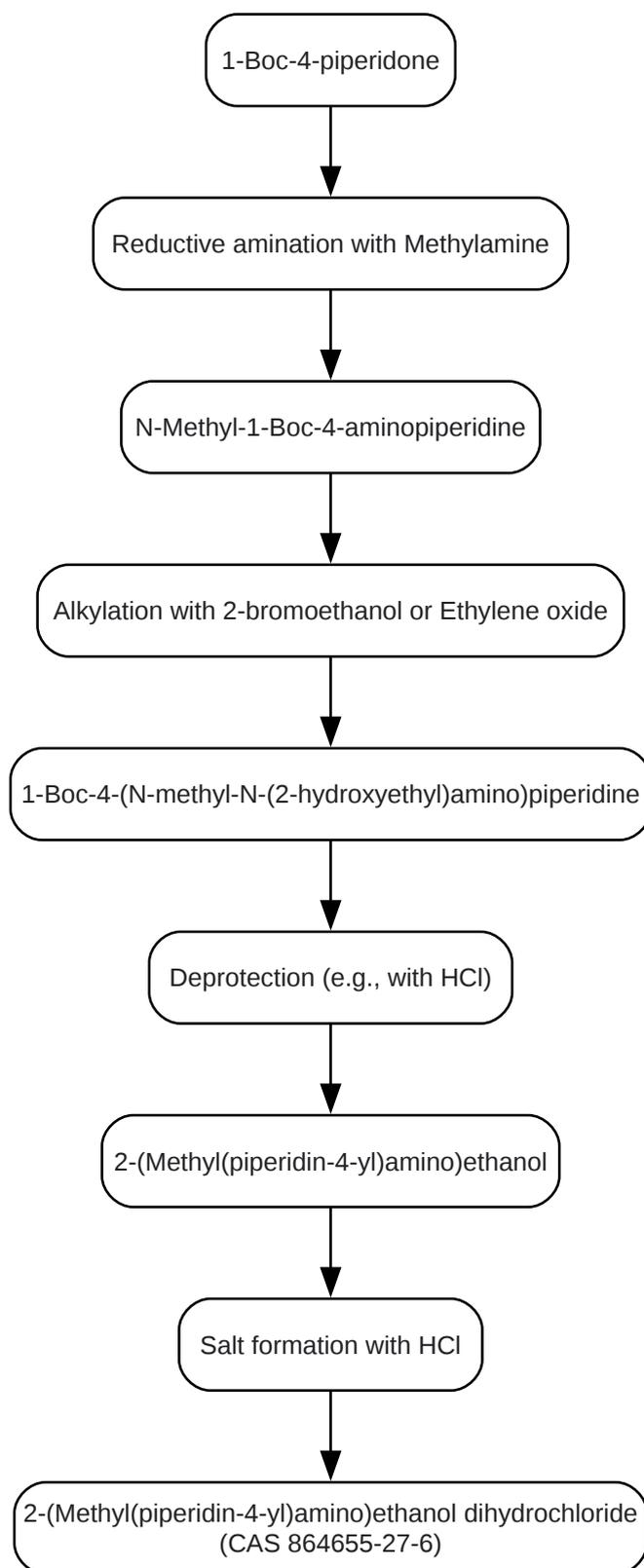
Section 2: Synthesis and Chemical Context

General Synthesis of Piperidine Derivatives

While a specific, documented synthesis for 2-(Methyl(piperidin-4-yl)amino)ethanol could not be found in the reviewed literature, the synthesis of piperidine-4-one derivatives, which are common precursors, is well-established. The Mannich condensation reaction is a frequently employed method for the creation of the piperidine ring structure. This reaction typically involves an aldehyde, a ketone, and an amine.[3] Further functionalization of the piperidine ring can be achieved through various organic chemistry reactions to yield a diverse array of substituted piperidines.

Potential Synthetic Route

A plausible, though not explicitly documented, synthetic pathway for 2-(Methyl(piperidin-4-yl)amino)ethanol could involve the following conceptual steps:



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Figure 1. A conceptual synthetic workflow for 2-(Methyl(piperidin-4-yl)amino)ethanol dihydrochloride.

Section 3: Biological and Pharmacological Context (Inferred)

Direct biological activity, mechanism of action, or therapeutic applications for CAS 864655-27-6 are not reported in the available scientific literature. However, the piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.

Piperidine Derivatives in Drug Discovery

The piperidine ring is a versatile scaffold due to its ability to be readily functionalized, allowing for the precise orientation of substituents in three-dimensional space to interact with biological targets. Derivatives of piperidine have demonstrated a wide range of biological activities, including:

- **Antifungal Properties:** Certain piperidine-containing molecules, such as fenpropidin, are established antimycotics.[4] Research into hybrid molecules incorporating piperidine and other heterocyclic systems continues to be an active area of investigation for novel antifungal agents.[4]
- **Sigma-1 (σ_1) Receptor Ligands:** The piperidine scaffold is a key feature in many ligands for the σ_1 receptor, an intracellular chaperone protein implicated in a variety of neurological and psychiatric disorders.[5] Modulation of the σ_1 receptor can influence cellular signaling and has been explored for therapeutic potential in areas such as neuroprotection and cancer.
- **Antiproliferative Activity:** As an extension of their activity as σ_1 receptor ligands, some aminoethyl-substituted piperidine derivatives have been investigated for their antiproliferative properties in cancer cell lines.[5]

Given the structural motifs present in 2-(Methyl(piperidin-4-yl)amino)ethanol, it is plausible that this compound could be used as a building block or a screening compound in research programs targeting GPCRs, ion channels, or other enzyme systems where the piperidine moiety is known to be a key pharmacophore.

Section 4: Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, the base compound, 2-(Methyl(piperidin-4-yl)amino)ethan-1-ol, is associated with the following hazard statements:

- H302: Harmful if swallowed[2]
- H315: Causes skin irritation[2]
- H318: Causes serious eye damage[2]
- H335: May cause respiratory irritation[2]

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Section 5: Conclusion and Future Directions

CAS number 864655-27-6, 2-(Methyl(piperidin-4-yl)amino)ethanol dihydrochloride, is a chemical entity primarily available through chemical suppliers for research purposes. While its specific biological activities and applications are not documented in the public domain, its structure, featuring a substituted piperidine ring, places it within a class of compounds of significant interest to medicinal chemists. The piperidine scaffold is a cornerstone in the design of molecules with diverse therapeutic effects.

For researchers and drug development professionals, this compound represents an opportunity for exploration. It can serve as a starting point for the synthesis of more complex molecules or be included in screening libraries to probe its potential interactions with a wide array of biological targets. Further investigation is required to elucidate any specific pharmacological profile of this compound.

References

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